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Compound of Interest

Compound Name:
3-(Chloromethyl)-3-ethyl-5-

methylheptane

Cat. No.: B13652453

Get Quote

Executive Summary
3-(Chloromethyl)-3-ethyl-5-methylheptane (C₁₁H₂₃Cl) represents a class of highly hindered

primary alkyl chlorides. Structurally characterized by a quaternary carbon at the

-position relative to the chlorine atom, this molecule exhibits "neopentyl-like" steric resistance,
making it kinetically inert to standard nucleophilic attacks while prone to skeletal
rearrangements under cationic conditions.

This guide provides a comprehensive analysis of its structural topology, validated synthetic

pathways avoiding common isomerization pitfalls, and its utility as a lipophilic scaffold in

medicinal chemistry and materials science.

Structural Analysis & Stereochemistry
Topological Breakdown
The molecule consists of a heptane backbone functionalized at the C3 and C5 positions.

C3 Position (Quaternary): This carbon is bonded to:
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An ethyl group (part of the main chain C1-C2).

A second ethyl substituent.[1]

A chloromethyl group (-CH₂Cl).[2][3]

A 2-methylbutyl moiety (the C4-C7 segment).

C5 Position (Tertiary, Chiral): The C5 carbon is a chiral center, bonded to a methyl group, an

ethyl group (C6-C7), a methylene group (C4), and a hydrogen atom.

Stereochemical Complexity
While the C3 position possesses four unique groups in terms of connectivity (Ethyl, Ethyl,

Chloromethyl, 2-methylbutyl), the presence of two ethyl groups might suggest achirality.

However, the chiral influence of C5 renders the two ethyl groups at C3 diastereotopic.

Chirality: The molecule exists as a pair of enantiomers determined by the configuration at C5

(

and

).

Prochirality: The C3 center is prochiral. In a high-resolution NMR spectrum, the methylene

protons of the two ethyl groups at C3 would appear magnetically non-equivalent

(anisochronous) due to the lack of a plane of symmetry imposed by the distal C5 center.

Physicochemical Properties (Predicted)
Data derived from structure-property relationships (SPR) of homologous hindered

chloroalkanes.
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Property Value (Est.) Rationale

Molecular Formula C₁₁H₂₃Cl Exact Mass: 206.14

Molecular Weight 206.78 g/mol -

Boiling Point 225°C - 235°C

High MW + branched structure

increases London dispersion

forces relative to linear

isomers.

LogP (Lipophilicity) ~5.8
Highly lipophilic; negligible

water solubility.

Density 0.89 - 0.91 g/mL
Typical for halogenated

branched alkanes.

Refractive Index 1.445
Estimated based on molar

refraction contributions.

Synthetic Methodology
Direct chlorination of the parent hydrocarbon (3,3-diethyl-5-methylheptane) is non-viable due to

poor selectivity (statistical chlorination at multiple positions). The only robust route is the de

novo construction of the quaternary center followed by functional group interconversion.

Retrosynthetic Analysis
The most reliable disconnection leads back to Diethyl ethylmalonate and 1-bromo-2-

methylbutane.

3-(Chloromethyl)-3-ethyl-
5-methylheptane

Precursor Alcohol
(3-Ethyl-3-(hydroxymethyl)-

5-methylheptane)

Appel Reaction
(CCl4, PPh3)Intermediate Diol

(Reduction of Malonate)

Differentiation
(Statistical or Cyclic Sulfate)Dialkylated Malonate

(Diethyl 2-ethyl-2-(2-methylbutyl)malonate)
LiAlH4 ReductionStarting Materials:

Diethyl ethylmalonate +
1-Bromo-2-methylbutane

Alkylation (NaH/THF)
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Figure 1: Retrosynthetic pathway designed to establish the quaternary C3 center prior to

chlorination.
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Step-by-Step Protocol
Step 1: Construction of the Carbon Skeleton
Reaction: Alkylation of Diethyl ethylmalonate.

Reagents: Sodium hydride (1.1 eq), THF (anhydrous), Diethyl ethylmalonate (1.0 eq), 1-

bromo-2-methylbutane (1.2 eq).

Procedure: Generate the enolate of diethyl ethylmalonate with NaH at 0°C. Add 1-bromo-2-

methylbutane dropwise. Reflux for 24-48 hours (steric hindrance requires thermal driving).

Validation: Monitor disappearance of starting material via GC-MS.

Step 2: Reduction to the Diol
Reaction: Global reduction of esters.

Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Diethyl ether.

Procedure: Standard Fieser workup to yield 2-ethyl-2-(2-methylbutyl)propane-1,3-diol.

Step 3: Desymmetrization & Deoxygenation
Critical Step: Converting one -CH₂OH to -CH₃ (Ethyl group formation) while keeping the other

for chlorination.

Monotosylation: Treat diol with 1.0 eq Tosyl chloride (TsCl) and Pyridine. Statistical

distribution yields Mono-Ts, Di-Ts, and unreacted Diol. Separate via column chromatography.

[4]

Reduction: Treat the monotosylate with LiAlH₄. The -OTs group is reduced to -H (forming the

ethyl group), leaving the remaining -CH₂OH intact.

Intermediate:3-ethyl-5-methyl-3-(hydroxymethyl)heptane.

Step 4: Chlorination (The Appel Reaction)
Why Appel? Acid-catalyzed chlorination (e.g., HCl/ZnCl₂) is strictly forbidden here. The

formation of a primary carbocation adjacent to a quaternary center guarantees Wagner-
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Meerwein rearrangement (1,2-ethyl shift). The Appel reaction proceeds under neutral

conditions via an Sɴ2 mechanism.

Reagents: Triphenylphosphine (PPh₃, 1.2 eq), Carbon Tetrachloride (CCl₄) or

Hexachloroacetone.

Mechanism: Activation of alcohol oxygen by phosphorous, followed by backside attack of

chloride.

Note: Even with Appel conditions, the reaction may be slow due to the "neopentyl" steric

barrier. Elevated temperatures in 1,2-dichloroethane may be required.

Reactivity Profile: The "Neopentyl" Effect[1]
The chemical behavior of 3-(Chloromethyl)-3-ethyl-5-methylheptane is defined by extreme

steric shielding.

Nucleophilic Substitution (Sɴ2)
Status:Virtually Inert.

Reasoning: The backside trajectory required for the nucleophile is blocked by the three alkyl

groups (Ethyl, Ethyl, 2-methylbutyl) on the

-carbon (C3). Standard nucleophiles (NaCN, NaN₃) will fail to react under normal conditions.

Solvolysis (Sɴ1) & Rearrangement
Under forcing conditions (Lewis acids, Ag⁺ salts), the molecule will ionize. However, the

incipient primary carbocation is too unstable to exist. The reaction proceeds via a concerted

ionization-migration (

process).

Substrate
(Primary Chloride)

Transition State
(Concerted 1,2-Ethyl Shift)

-Cl⁻ Tertiary Carbocation
(Rearranged)

Ethyl Migration
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Figure 2: Expected rearrangement pathway. An ethyl group migrates from C3 to the primary

carbon, generating a stable tertiary carbocation.

Applications & Safety
Research Applications

Mechanistic Probes: Used as a "clock" molecule to measure the rate of alkyl migration in

solvolysis studies.

Lipophilic Spacers: In drug design, this motif serves as a metabolically stable, highly

lipophilic spacer that resists P450 oxidation due to the absence of hydrogens on the

quaternary C3.

Handling & Safety
Hazard: Alkyl chlorides are potential alkylating agents (though this specific one is weak).

Precaution: Treat as a potential carcinogen (analogy to other alkylating halides).[1][4] Use

gloves and fume hood.

Disposal: High-temperature incineration with scrubber for HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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